1,1,1-Trichloroethane 1,1,1-Trichloroethane 1,1,1-Trichloroethane is a synthetic chemical that does not occur naturally in the environment. It also is known as methylchloroform, methyltrichloromethane, trichloromethylmethane, and trichloromethane. Its registered trade names are chloroethene NU® and Aerothene TT®.

1,1,1-trichloroethane appears as a colorless liquid with a sweet, pleasant odor. May irritate skin, eyes and mucous membranes. In high concentrations the vapors may have a narcotic effect. Nonflammable, but may decompose and emit toxic chloride fumes if exposed to high temperatures. Used as a solvent.
1,1,1-trichloroethane is a member of the class of chloroethanes carrying three chloro substituents at position 1. It has a role as a polar solvent.
Methyl chloroform is used as a solvent and in many consumer products. Effects reported in humans due to acute (short-term) inhalation exposure to methyl chloroform include hypotension, mild hepatic effects, and central nervous system (CNS) depression. Cardiac arrhythmia and respiratory arrest may result from the depression of the CNS. Symptoms of acute inhalation exposure include dizziness, nausea, vomiting, diarrhea, loss of consciousness, and decreased blood pressure in humans. After chronic (long-term) inhalation exposure to methyl chloroform, some liver damage was observed in mice and ventricular arrhythmias in humans. EPA has classified methyl chloroform as a Group D, not classifiable as to human carcinogenicity.
1,1,1-Trichloroethane can cause cancer according to California Labor Code.
1,1,1-Trichloroethane is generally considered as a polar solvent. Owing to its unsymmetrical structure, it is a superior solvent for organic compounds that do not dissolve well in hydrocarbons such as hexane. It is an excellent solvent for many organic materials and also one of the least toxic of the chlorinated hydrocarbons. Prior to the Montreal Protocol, it was widely used for cleaning metal parts and circuit boards, as a photoresist solvent in the electronics industry, as an aerosol propellant, as a cutting fluid additive, and as a solvent for inks, paints, adhesives and other coatings. 1,1,1-Trichloroethane is marketed with stabilizers since it is unstable with respect to dehydrochlorination and attacks some metals. Stabilizers comprise up to 8% of the formulation, including acid scavengers (epoxides, amines) and complexants. The Montreal Protocol targeted 1,1,1-trichloroethane as one of those compounds responsible for ozone depletion and banned its use beginning in 1996. Since then, its manufacture and use has been phased out throughout most of the world. The organic compound 1,1,1-trichloroethane, also known as methyl chloroform, is a chloroalkane. This colourless, sweet-smelling liquid was once produced industrially in large quantities for use as a solvent. It is regulated by the Montreal Protocol as an ozone-depleting substance and its use is being rapidly phased out.
Brand Name: Vulcanchem
CAS No.: 71-55-6
VCID: VC20742790
InChI: InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3
SMILES: CC(Cl)(Cl)Cl
Molecular Formula: C2H3Cl3
C2H3Cl3
CCl3CH3
Molecular Weight: 133.40 g/mol

1,1,1-Trichloroethane

CAS No.: 71-55-6

Cat. No.: VC20742790

Molecular Formula: C2H3Cl3
C2H3Cl3
CCl3CH3

Molecular Weight: 133.40 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trichloroethane - 71-55-6

Description 1,1,1-Trichloroethane is a synthetic chemical that does not occur naturally in the environment. It also is known as methylchloroform, methyltrichloromethane, trichloromethylmethane, and trichloromethane. Its registered trade names are chloroethene NU® and Aerothene TT®.

1,1,1-trichloroethane appears as a colorless liquid with a sweet, pleasant odor. May irritate skin, eyes and mucous membranes. In high concentrations the vapors may have a narcotic effect. Nonflammable, but may decompose and emit toxic chloride fumes if exposed to high temperatures. Used as a solvent.
1,1,1-trichloroethane is a member of the class of chloroethanes carrying three chloro substituents at position 1. It has a role as a polar solvent.
Methyl chloroform is used as a solvent and in many consumer products. Effects reported in humans due to acute (short-term) inhalation exposure to methyl chloroform include hypotension, mild hepatic effects, and central nervous system (CNS) depression. Cardiac arrhythmia and respiratory arrest may result from the depression of the CNS. Symptoms of acute inhalation exposure include dizziness, nausea, vomiting, diarrhea, loss of consciousness, and decreased blood pressure in humans. After chronic (long-term) inhalation exposure to methyl chloroform, some liver damage was observed in mice and ventricular arrhythmias in humans. EPA has classified methyl chloroform as a Group D, not classifiable as to human carcinogenicity.
1,1,1-Trichloroethane can cause cancer according to California Labor Code.
1,1,1-Trichloroethane is generally considered as a polar solvent. Owing to its unsymmetrical structure, it is a superior solvent for organic compounds that do not dissolve well in hydrocarbons such as hexane. It is an excellent solvent for many organic materials and also one of the least toxic of the chlorinated hydrocarbons. Prior to the Montreal Protocol, it was widely used for cleaning metal parts and circuit boards, as a photoresist solvent in the electronics industry, as an aerosol propellant, as a cutting fluid additive, and as a solvent for inks, paints, adhesives and other coatings. 1,1,1-Trichloroethane is marketed with stabilizers since it is unstable with respect to dehydrochlorination and attacks some metals. Stabilizers comprise up to 8% of the formulation, including acid scavengers (epoxides, amines) and complexants. The Montreal Protocol targeted 1,1,1-trichloroethane as one of those compounds responsible for ozone depletion and banned its use beginning in 1996. Since then, its manufacture and use has been phased out throughout most of the world. The organic compound 1,1,1-trichloroethane, also known as methyl chloroform, is a chloroalkane. This colourless, sweet-smelling liquid was once produced industrially in large quantities for use as a solvent. It is regulated by the Montreal Protocol as an ozone-depleting substance and its use is being rapidly phased out.
CAS No. 71-55-6
Molecular Formula C2H3Cl3
C2H3Cl3
CCl3CH3
Molecular Weight 133.40 g/mol
IUPAC Name 1,1,1-trichloroethane
Standard InChI InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3
Standard InChI Key UOCLXMDMGBRAIB-UHFFFAOYSA-N
Impurities 1,2-Dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, and vinylidene chloride.
Chemical was found by gas chromatography to contain 1,2-dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, & vinylidene chloride. /1,1,1-trichloroethane/
SMILES CC(Cl)(Cl)Cl
Canonical SMILES CC(Cl)(Cl)Cl
Boiling Point 165.4 °F at 760 mmHg (NTP, 1992)
74.0 °C
74 °C
74.00 °C. @ 760.00 mm Hg
165 °F
Colorform Colorless liquid
Clear liquid at ambient temperature
Flash Point greater than 200 °F (NTP, 1992)
Flash point = none
>200 °F
Melting Point -26.5 °F (NTP, 1992)
-30 °C
-30.4 °C
-26.5 °F
-23 °F

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